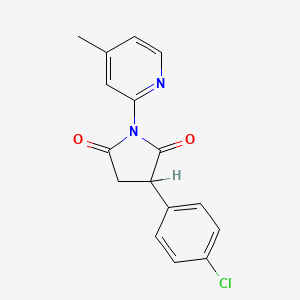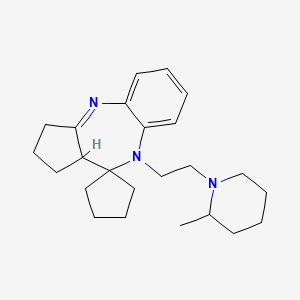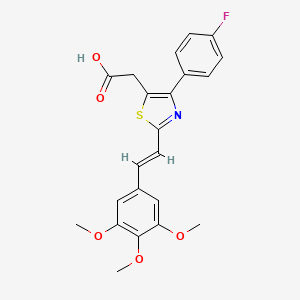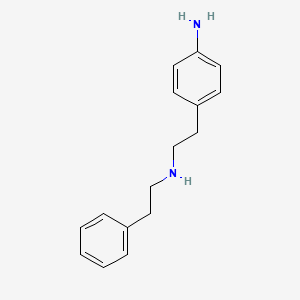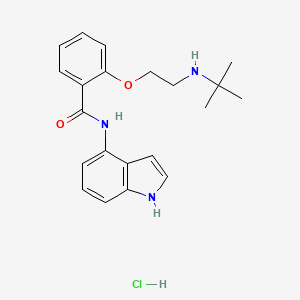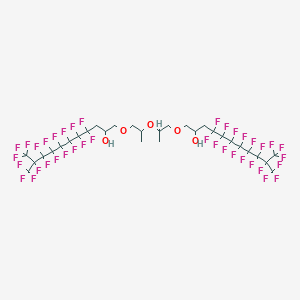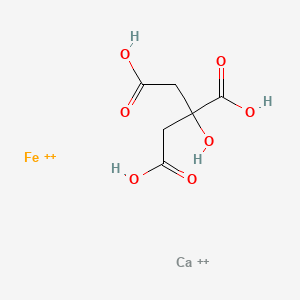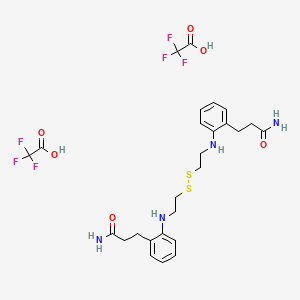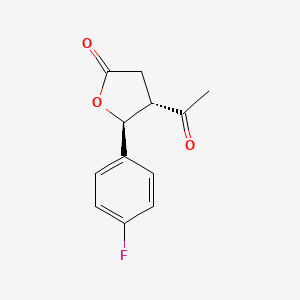
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-fluorophenyl)-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-fluorophenyl)-, (E)- is a synthetic organic compound that belongs to the furanone family. Furanones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a furanone ring with acetyl and p-fluorophenyl substituents, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-fluorophenyl)-, (E)- typically involves the following steps:
Formation of the Furanone Ring: The furanone ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The acetyl and p-fluorophenyl groups are introduced through substitution reactions, often using reagents such as acetyl chloride and p-fluorobenzene.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-fluorophenyl)-, (E)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-fluorophenyl)-, (E)- involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes.
Receptor Binding: Binding to cellular receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-phenyl-: Lacks the fluorine substituent.
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-chlorophenyl)-: Contains a chlorine substituent instead of fluorine.
Uniqueness
The presence of the p-fluorophenyl group in 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-fluorophenyl)-, (E)- may impart unique properties, such as increased lipophilicity or altered biological activity, compared to similar compounds.
Propriétés
Numéro CAS |
88220-93-3 |
|---|---|
Formule moléculaire |
C12H11FO3 |
Poids moléculaire |
222.21 g/mol |
Nom IUPAC |
(4S,5S)-4-acetyl-5-(4-fluorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11FO3/c1-7(14)10-6-11(15)16-12(10)8-2-4-9(13)5-3-8/h2-5,10,12H,6H2,1H3/t10-,12-/m1/s1 |
Clé InChI |
ZCULCUOXYAKBHY-ZYHUDNBSSA-N |
SMILES isomérique |
CC(=O)[C@H]1CC(=O)O[C@@H]1C2=CC=C(C=C2)F |
SMILES canonique |
CC(=O)C1CC(=O)OC1C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


